Nickelocene,decamethyl-

Descripción general

Descripción

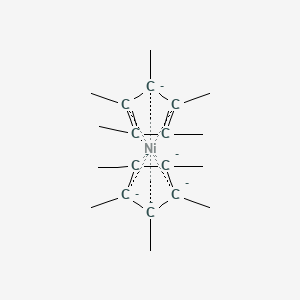

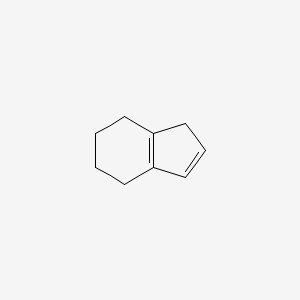

Nickelocene is an organonickel compound with the formula Ni(η5-C5H5)2, also known as bis(cyclopentadienyl)nickel or NiCp2 . It is a bright green paramagnetic solid of enduring academic interest . The molecule belongs to a group of organometallic compounds called metallocenes .

Synthesis Analysis

Nickelocene was first prepared by E. O. Fischer in 1953 . A modern synthesis entails treatment of anhydrous sources of NiCl2 (such as hexaamminenickel chloride) with sodium cyclopentadienyl . High-pressure chemical transformations in nickelocene have been investigated, with decomposition observed above 13 GPa at room temperature .Molecular Structure Analysis

Nickelocene adopts a structure in which a metal ion is sandwiched between two parallel cyclopentadienyl rings . In its solid-state, the molecule has D5d symmetry, wherein the two rings are staggered . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions .Chemical Reactions Analysis

Most chemical reactions of nickelocene are characterized by its tendency to yield 18-electron products with loss or modification of one Cp ring . For example, Ni(C5H5)2 + 4 PF3 → Ni(PF3)4 + organic products .Physical And Chemical Properties Analysis

Nickelocene is a green crystal with a density of 1.47 g/cm3 . It is insoluble in water and has a melting point of 171 to 173 °C . It has a molar mass of 188.88 g/mol .Aplicaciones Científicas De Investigación

Adsorption and Decomposition on Surfaces

Nickelocene,decamethyl- has been studied for its adsorption and decomposition on surfaces like Ag(100). This process is analyzed using techniques such as temperature programmed desorption and high resolution electron energy loss spectroscopy .

Electronic Properties in Nanotubes

Research has explored the inner tube growth and electronic properties of metallicity-sorted nickelocene-filled semiconducting single-walled carbon nanotubes (SWCNTs). This involves a density gradient separation of metallicity mixed filled nanotubes to obtain nickelocene-filled SWCNTs with specific electronic properties .

Paramagnetic Properties

Nickelocene is known for its paramagnetic properties due to its 20 valence electrons. Most reactions involve a reduction to 18 valence electrons, which is significant in various chemical processes .

Formation of Nickelocenium Dications

Nickelocene’s low deelectronation potentials make it an ideal candidate for generating nickelocenium dications. This process is crucial in the study of transition metal metallocene dications .

Safety and Hazards

Nickelocene is classified as a flammable solid, and it may cause an allergic skin reaction and cancer . It is harmful if swallowed . Precautions include avoiding heat, sparks, open flames, and other ignition sources, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Mecanismo De Acción

Target of Action

Nickelocene,decamethyl- is an organonickel compound that belongs to a group of organometallic compounds called metallocenes . The primary targets of Nickelocene,decamethyl- are the cyclopentadienyl (Cp) rings . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions (Cp−), related to cyclopentadiene by deprotonation .

Mode of Action

Nickelocene,decamethyl- interacts with its targets, the Cp rings, through π-bonding . In terms of its electronic structure, three pairs of d electrons on nickel are allocated to the three d orbitals involved in Ni–Cp bonding: dxy, dx2–y2, dz2 . The two remaining d-electrons each reside in the dyz and dxz orbitals, giving rise to the molecule’s paramagnetism .

Biochemical Pathways

Metallocenes, the group of compounds to which nickelocene,decamethyl- belongs, have wide application fields ranging from catalysis, eg, Ziegler–Natta-type in polymer chemistry, to biosensors for glucose oxidase and many more .

Pharmacokinetics

It is known that body size and hepatic function can significantly influence the pharmacokinetic profile of similar compounds . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .

Result of Action

Nickelocene,decamethyl- has been shown to preserve its spin and magnetic anisotropy in different environments . The cyclic π* orbital of the Cp rings could hybridize with the singly occupied d π orbitals of the Ni center of the molecule, protecting these orbitals from external states . Hence the molecular spin maintains S = 1, the same as in the free-standing case, and its magnetic anisotropy is also robust .

Action Environment

The action of Nickelocene,decamethyl- is influenced by environmental factors. For instance, annealing of Nickelocene,decamethyl- at low temperatures (360–600 °C) led to electron doping, whereas annealing at high temperatures and formation of double-walled carbon nanotubes (680–1200 °C) resulted in hole doping .

Propiedades

IUPAC Name |

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFAOFYDLSGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Ni-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11984772 | |

CAS RN |

74507-63-4 | |

| Record name | Nickelocene,decamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)